

Technical Overview of 1-(4-Bromophenyl)-3-chloropropan-1-ol

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)-3-chloropropan-1-ol

Cat. No.: B1278253

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This technical guide provides a detailed analysis of the physicochemical properties of **1-(4-Bromophenyl)-3-chloropropan-1-ol**, a compound of interest for researchers and professionals in the field of drug development and organic synthesis.

Core Molecular Data

The fundamental molecular characteristics of **1-(4-Bromophenyl)-3-chloropropan-1-ol** have been determined and are summarized below. This data is essential for a variety of experimental and theoretical applications, including reaction stoichiometry, analytical method development, and computational modeling.

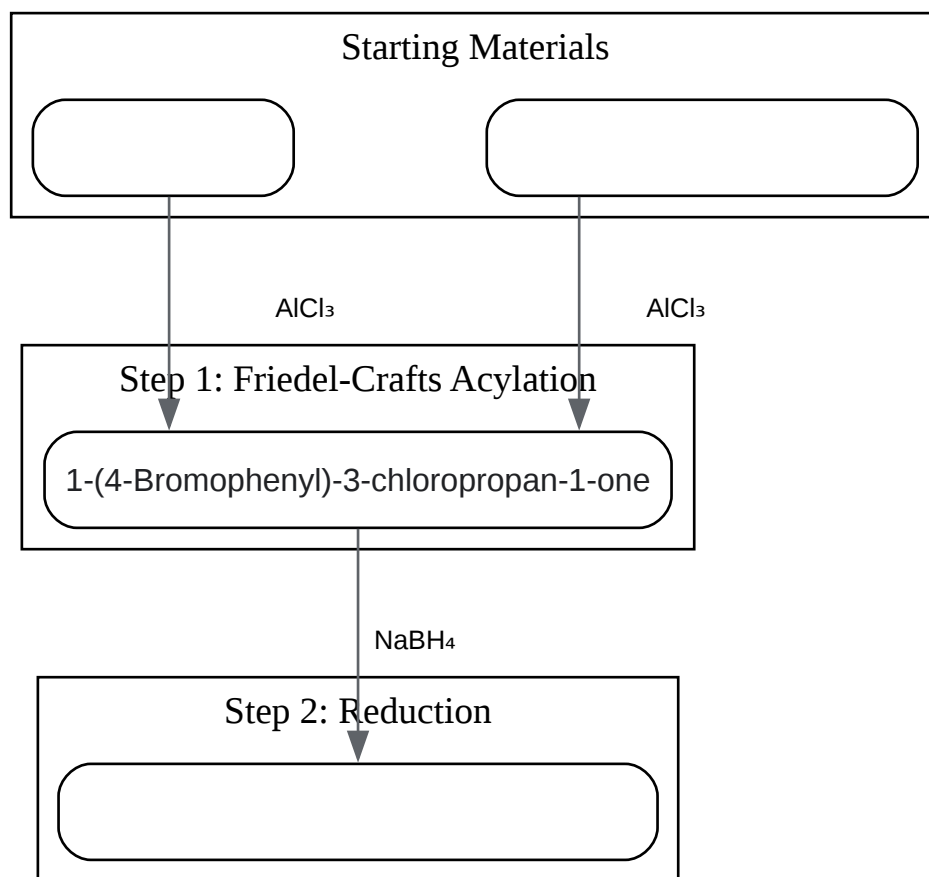
The molecular formula for this compound is C₉H₁₀BrClO, and its molecular weight is 249.53 g/mol [1].

Property	Value
Molecular Formula	C ₉ H ₁₀ BrClO
Molecular Weight	249.53 g/mol [1]
CAS Number	25574-19-0[1]

Synthesis Pathway

The synthesis of **1-(4-Bromophenyl)-3-chloropropan-1-ol** is typically achieved through a two-step process. This synthetic route is valuable for creating a structural motif that serves as a versatile building block in the synthesis of more complex molecules[1].

The process begins with the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride, utilizing aluminum chloride (AlCl_3) as a catalyst. This reaction yields the intermediate compound, 1-(4-Bromophenyl)-3-chloropropan-1-one[1][2]. The subsequent step involves the reduction of this intermediate, commonly with a reducing agent such as sodium borohydride (NaBH_4), to produce the final product, **1-(4-Bromophenyl)-3-chloropropan-1-ol**[1].



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A diagram illustrating the two-step synthesis of **1-(4-Bromophenyl)-3-chloropropan-1-ol**.

Experimental Protocol: Synthesis

Step 1: Friedel-Crafts Acylation

- Suspend aluminum chloride (AlCl_3) (1.25 eq.) in dichloromethane.
- Add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise to the suspension under ambient conditions and stir for 15 minutes[2].
- Subsequently, add a solution of bromobenzene (1.0 eq.) in dichloromethane dropwise to the suspension at room temperature and continue stirring for 16 hours[2].
- Pour the final solution onto a mixture of ice and concentrated hydrochloric acid[2].
- Separate the organic phase, dry it over magnesium sulfate (MgSO_4), and remove the solvent under reduced pressure to yield the crude intermediate, 1-(4-Bromophenyl)-3-chloropropan-1-one[2].

Step 2: Reduction

- Dissolve the crude 1-(4-Bromophenyl)-3-chloropropan-1-one in a suitable solvent, such as methanol or ethanol.
- Cool the solution in an ice bath.
- Add sodium borohydride (NaBH_4) portion-wise to the solution while stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Quench the reaction by the slow addition of water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield **1-(4-Bromophenyl)-3-chloropropan-1-ol**.

Note: This is a generalized protocol. Reaction conditions, including solvent choice, temperature, and reaction time, may need to be optimized for specific laboratory settings and scales.

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References

- 1. 1-(4-Bromophenyl)-3-chloropropan-1-ol | 25574-19-0 | Benchchem [benchchem.com]
- 2. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
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